Fmoc-Gly-OH-13C2
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Overview
Description
Fmoc-Gly-OH-13C2, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, is a compound used primarily in peptide synthesis. It is a glycine derivative where the glycine molecule is labeled with carbon-13 isotopes at two positions. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-OH-13C2 typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the selective protection of the amino group while leaving the carboxyl group free.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and automated synthesis equipment to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-OH-13C2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can react with various carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N-Hydroxysuccinimide (NHS): Often used in combination with DCC to activate carboxyl groups for coupling.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Gly-OH-13C2 is used in the synthesis of labeled peptides for structural studies using NMR spectroscopy. The carbon-13 labeling allows for detailed analysis of peptide structures and dynamics.
Biology
In biological research, labeled peptides synthesized using this compound are used to study protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling provides a means to trace and analyze these interactions with high precision.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The labeled peptides can be used in pharmacokinetic studies to understand the distribution and metabolism of these drugs in the body.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and bioconjugates. These materials have applications in drug delivery, diagnostics, and as biomaterials.
Mechanism of Action
The primary mechanism of action of Fmoc-Gly-OH-13C2 involves its use as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group for further functionalization or analysis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH-15N: Similar to Fmoc-Gly-OH-13C2 but labeled with nitrogen-15 instead of carbon-13.
Fmoc-Gly-OH-2,2-d2: A deuterated version of Fmoc-Gly-OH, labeled with deuterium instead of carbon-13.
Fmoc-Gly-Gly-Gly-OH: A tripeptide derivative used in similar applications but with different labeling and functional properties.
Uniqueness
This compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable in detailed structural and dynamic studies of peptides and proteins.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |
InChI Key |
NDKDFTQNXLHCGO-QZZXWHIHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
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